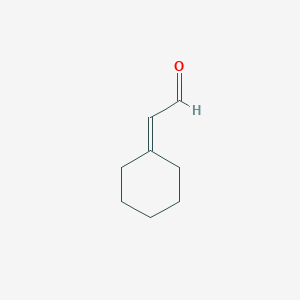

Chroman-3-ylmethanamine

Descripción general

Descripción

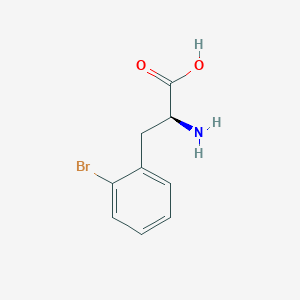

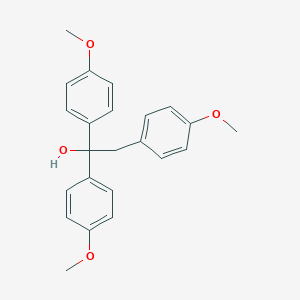

Chroman-3-ylmethanamine is a chemical compound that is part of the chromone family, which is known for its diverse biological activities and presence in various pharmaceutical agents. The chromone core is a common motif in medicinal chemistry, often associated with anti-inflammatory, antiallergic, and other therapeutic properties.

Synthesis Analysis

The synthesis of chroman-3-ylmethanamine derivatives can be achieved through various methods. One approach involves the tandem [3+2] cycloaddition/ring-opening/O-arylation from ynones and quinoline N-oxides under transition metal- and additive-free conditions, which can be scaled up to gram level with high yields . Another method includes the uncatalyzed addition of indoles and N-methylpyrrole to 3-formylchromones, leading to the formation of (chromon-3-yl)bis(indol-3-yl)methanes and E-2-hydroxy-3-(1-methylpyrrol-2-ylmethylene)chroman-4-ones under solvent-free conditions . Additionally, 3-hydroxymethylchromones can undergo transformation in the presence of Cs2CO3 in toluene or xylene to afford "trimeric" chromones, 3,3-bis-(4-chromone-3-ylmethyl)-chroman-4-ones .

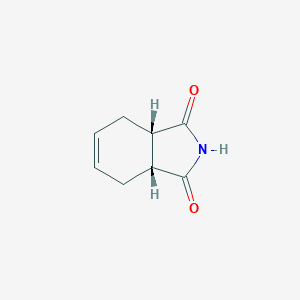

Molecular Structure Analysis

The molecular structure of chroman-3-ylmethanamine derivatives is characterized by the chromone backbone, which can be further modified to enhance biological activity. The structure of the trimeric chromones, for instance, has been confirmed by single-crystal x-ray diffraction study, indicating the potential for complex molecular architectures within this family .

Chemical Reactions Analysis

Chemical reactions involving chroman-3-ylmethanamine derivatives are diverse. For example, (chromon-3-yl)bis(indol-3-yl)methanes can react with guanidine carbonate and hydrazine hydrate to form corresponding pyrimidines and pyrazoles . Another reaction pathway includes the synthesis of 3-(5-aryl-1,3,4-oxadiazol-2-yl)chromones through the reaction of 3-formylchromone with aroylhydrazines, followed by transformation into 1,3-dipoles and intramolecular ring closure .

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman-3-ylmethanamine derivatives are influenced by their molecular structure. The presence of various substituents on the chromone core can significantly alter properties such as solubility, stability, and reactivity. For instance, the antiallergic activity of 3-(1H-tetrazol-5-yl)chromones has been demonstrated in the rat passive cutaneous anaphylaxis test, and these compounds are active when administered orally, suggesting good bioavailability and potential for the treatment of asthma .

Aplicaciones Científicas De Investigación

Summary of the Application

Chroman-3-ylmethanamine is used in the stereoselective synthesis of chromane derivatives. This process involves a domino reaction catalyzed by modularly designed organocatalysts .

Methods of Application or Experimental Procedures

The method involves an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This process uses modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media .

Results or Outcomes

The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols gives the expected domino Michael/hemiacetalization products, which may be converted to functionalized chroman-2-ones and chromanes by PCC oxidation and dehydroxylation, respectively . The title products were obtained in good to high yields (up to 97%) and excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee) .

2. Raman Spectroscopy

Summary of the Application

While not specific to Chroman-3-ylmethanamine, Raman spectroscopy is a useful tool for both qualitative and quantitative analyses of various compounds .

Methods of Application or Experimental Procedures

Raman spectroscopy involves the scattering of monochromatic light, usually from a laser. The laser light interacts with molecular vibrations, phonons or other excitations in the system, resulting in the energy of the laser photons being shifted up or down .

Results or Outcomes

The shift in energy gives information about the vibrational modes in the system. Infrared spectroscopy yields similar, but complementary, information .

3. HPLC, LC-MS, UPLC Analysis

Summary of the Application

High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) are often used for the analysis of various compounds, including Chroman-3-ylmethanamine .

Methods of Application or Experimental Procedures

These techniques involve the separation of mixtures by passing them in a solution or suspension through a medium in which the components move at different rates .

Results or Outcomes

These techniques can provide information about the identity, quantity, purity, and other characteristics of the components of a mixture .

4. Drug Synthesis

Summary of the Application

Chroman-3-ylmethanamine could potentially be used as a building block in the synthesis of pharmaceutical drugs . The exact application would depend on the specific drug being synthesized .

Methods of Application or Experimental Procedures

The methods of application would vary depending on the specific drug being synthesized . Typically, this would involve various organic chemistry reactions, such as condensation, substitution, or addition reactions .

Results or Outcomes

The results would depend on the specific drug being synthesized .

5. Material Science

Summary of the Application

Chroman-3-ylmethanamine could potentially be used in the synthesis of new materials . These could include polymers, ceramics, or other types of materials .

Methods of Application or Experimental Procedures

The methods of application would vary depending on the specific material being synthesized . This could involve various types of chemical reactions, as well as physical processes such as heating, cooling, or pressure changes .

Results or Outcomes

The results would depend on the specific material being synthesized . The goal would be to produce a material with desired properties, such as strength, flexibility, or resistance to heat or chemicals .

Safety And Hazards

The safety data sheet for Chroman-3-ylmethanamine suggests that if inhaled, the victim should be moved into fresh air . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, and vomiting should not be induced .

Direcciones Futuras

Relevant Papers

One relevant paper titled “Chroman-3-amides as potent Rho kinase inhibitors” discusses the potential of Chroman-3-amides, which could be related to Chroman-3-ylmethanamine, as potent Rho kinase inhibitors . Another paper titled “Chromanone-A Prerogative Therapeutic Scaffold: An Overview” discusses the importance of Chromanone, a related compound, in medicinal chemistry .

Propiedades

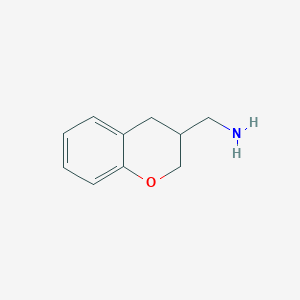

IUPAC Name |

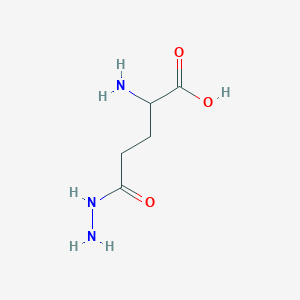

3,4-dihydro-2H-chromen-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWNCRSSFMSHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407179 | |

| Record name | Chroman-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-3-ylmethanamine | |

CAS RN |

10185-46-3 | |

| Record name | Chroman-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.